molecular formula C10H6F3N3O2 B3126507 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole CAS No. 33469-09-9

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole

Cat. No.: B3126507
CAS No.: 33469-09-9
M. Wt: 257.17 g/mol
InChI Key: FXJGDAXNQKZKSB-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-1H-Imidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(trifluoromethyl)-1H-Imidazole: Lacks the nitrophenyl group, leading to different biological activities and applications.

Uniqueness

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity, stability, and potential for diverse applications in various fields .

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJGDAXNQKZKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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